4-chloro-5-methyl-1H-indole-2-carboxylic acid
Description
4-Chloro-5-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by a chlorine atom at position 4, a methyl group at position 5, and a carboxylic acid moiety at position 2 of the indole core. This compound is of significant interest in medicinal chemistry due to the structural versatility of indole derivatives in drug discovery, particularly as intermediates for synthesizing bioactive carboxamides or as modulators of biological targets . Its synthesis typically involves hydrolysis of ester precursors (e.g., ethyl 4-chloro-5-methyl-1H-indole-2-carboxylate) under alkaline or acidic conditions, analogous to procedures described for related indole-2-carboxylic acids .
Properties
IUPAC Name |
4-chloro-5-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-3-7-6(9(5)11)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJKJHISHECMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For instance, the reaction of 4-chloro-5-methyl-1H-indole-2-carboxylic acid can be achieved by using methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
4-chloro-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or interfere with DNA replication in microbial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substituent Positioning
The biological and physicochemical properties of indole-carboxylic acids are highly sensitive to substituent positioning. Key analogs include:
Physicochemical Properties
Melting points (mp) and solubility trends highlight the impact of substituents:
Key Insight : Chlorine substituents generally elevate melting points due to increased molecular symmetry and dipole interactions. The absence of mp data for the target compound suggests further experimental characterization is needed.
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